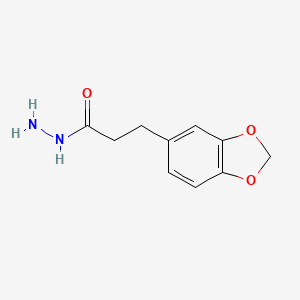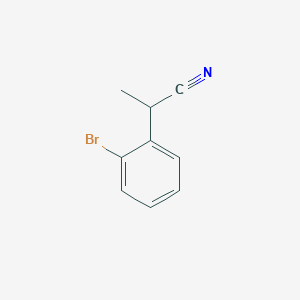![molecular formula C11H11BrO B1278511 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-78-0](/img/structure/B1278511.png)
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Vue d'ensemble
Description
3-Bromo-6,7,8,9-tetrahydro-5H-benzo: 7annulen-5-one is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of tetrahydrobenzoannulene, characterized by a bromine atom at the third position and a ketone group at the fifth position of the benzoannulene ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the bromination process and prevent over-bromination .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a building block in the synthesis of biologically active molecules .
Industry: In the industrial sector, it may be used in the development of new materials, pharmaceuticals, and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the ketone group. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions .
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one: Contains an amino group instead of a bromine atom, leading to different reactivity and applications .
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one: Contains a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it undergoes .
Uniqueness: The presence of the bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives .
Propriétés
IUPAC Name |
3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLCBJCONMZHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442494 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-78-0 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)




![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)





